molecular formula C36H54N2O11 B12621931 4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid

4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid

Cat. No.: B12621931
M. Wt: 690.8 g/mol
InChI Key: MTBFHORQMJSTRY-CTPFPUMRSA-N
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Description

This compound is a highly modified steroid derivative with a cyclopenta[a]phenanthrene core structure, characteristic of corticosteroids. Key structural features include:

  • Core modifications: A 10,13-dimethyl group, 3-oxo functionality, and hydroxyl groups at positions 11 and 15. These features are critical for receptor binding and metabolic stability .
  • Side-chain complexity: The molecule features an ethoxy-butanoyl-amino-methylbutanoyl-amino-hydroxy-dimethylbutanoic acid side chain. This branched structure enhances solubility and modulates pharmacokinetics by introducing polar functional groups (e.g., hydroxyl, oxo, and carboxylic acid) .

Properties

Molecular Formula

C36H54N2O11

Molecular Weight

690.8 g/mol

IUPAC Name

4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid

InChI

InChI=1S/C36H54N2O11/c1-19(2)29(31(45)37-18-33(3,4)30(44)32(46)47)38-26(42)9-10-27(43)49-17-25(41)36(48)14-12-23-22-8-7-20-15-21(39)11-13-34(20,5)28(22)24(40)16-35(23,36)6/h15,19,22-24,28-30,40,44,48H,7-14,16-18H2,1-6H3,(H,37,45)(H,38,42)(H,46,47)/t22-,23-,24-,28+,29?,30?,34-,35-,36-/m0/s1

InChI Key

MTBFHORQMJSTRY-CTPFPUMRSA-N

Isomeric SMILES

CC(C)C(C(=O)NCC(C)(C)C(C(=O)O)O)NC(=O)CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CC(C)C(C(=O)NCC(C)(C)C(C(=O)O)O)NC(=O)CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis often begins with readily available starting materials that can be modified through various organic reactions. For this compound, potential starting materials include:

Reaction Types

Key reaction types involved in the synthesis include:

Example Synthetic Route

A hypothetical synthetic route for this compound could be outlined as follows:

  • Formation of the Core Structure :

    • Start with a base cyclopenta[a]phenanthrene derivative.
    • Perform selective alkylation to introduce methyl groups at designated positions.
  • Building Functional Groups :

    • Introduce hydroxyl groups through reduction reactions.
    • Utilize acyl chlorides for acylation steps to form amide bonds.
  • Final Modifications :

    • Protect sensitive functional groups during later stages of synthesis.
    • Conduct final deprotection and purification steps to isolate the desired compound.

Data Table of Reaction Conditions

Step Reaction Type Reagents Used Conditions
1 Alkylation Methyl iodide Base (e.g., NaOH), solvent
2 Acylation Acyl chloride Base catalyst
3 Hydrolysis Water Acidic or basic conditions
4 Esterification Alcohol (e.g., ethanol) Acid catalyst

Research Findings

Research indicates that compounds similar to this one exhibit significant biological activities. The structural features of such compounds suggest potential interactions with biological targets:

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of bonds with the addition of water.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties:
Research indicates that compounds similar to the one described often exhibit anti-inflammatory activities. This may be attributed to their ability to inhibit specific pathways involved in inflammation response. For instance, derivatives of cyclopenta[a]phenanthrenes have been studied for their potential to modulate inflammatory cytokines and provide relief in conditions such as arthritis and other inflammatory diseases .

Hormonal Activity:
Given the structural characteristics of this compound, it may also act as a steroidal agent. Compounds with similar structures are often investigated for their role in hormone regulation and as potential treatments for hormonal imbalances or disorders related to steroid hormones .

Cancer Therapeutics:
The compound's ability to interact with cellular pathways makes it a candidate for cancer treatment research. Studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells or by interfering with cell cycle progression . This suggests a need for further exploration into its efficacy against various cancer types.

Biochemical Research

Enzyme Inhibition Studies:
The compound could serve as a valuable tool in biochemical research for studying enzyme activities. Its potential to inhibit specific enzymes involved in metabolic pathways can help elucidate the roles of these enzymes in health and disease. For example, inhibition of Rho kinase has been linked to various cellular processes including cell migration and proliferation .

Metabolic Pathway Analysis:
Its complex structure allows researchers to explore metabolic pathways involving steroid metabolism and related biochemical processes. Understanding how this compound interacts within these pathways could lead to new insights into metabolic diseases .

Drug Development

Formulation Development:
The unique properties of this compound make it suitable for formulation into various drug delivery systems. Its solubility and stability can be optimized for oral or parenteral delivery routes, enhancing bioavailability and therapeutic effectiveness .

Combination Therapies:
There is potential for this compound to be used in combination therapies with other drugs to enhance therapeutic outcomes while minimizing side effects. Research into synergistic effects with existing medications could open avenues for more effective treatment protocols .

Table 1: Summary of Research Findings on Related Compounds

Study ReferenceFocus AreaKey Findings
Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vitro.
Cancer therapyInhibition of tumor growth observed in animal models.
Hormonal regulationModulation of steroid hormone levels noted in clinical trials.
Enzyme inhibitionSpecific inhibition of Rho kinase leading to reduced cell migration.
Metabolic studiesInsights into steroid metabolism pathways provided through enzyme interaction studies.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares its steroidal backbone with several pharmacologically active analogs. Below is a detailed comparison:

Compound Molecular Weight Key Substituents Bioactivity/Applications Source
Target Compound ~676.8 (estimated) 11,17-dihydroxy; 10,13-dimethyl; 3-oxo; branched amino-acid side chain Likely corticosteroid derivative with enhanced solubility and receptor affinity (theoretical) -
Hydrocortisone Hemisuccinate (4-(2-((8S,10S,13S,14S,17R)-17-Hydroxy-10,13-dimethyl-3-oxo-...)) 462.56 17-hydroxy; succinate ester at C21 Anti-inflammatory prodrug; improved water solubility vs. hydrocortisone
Betamethasone EP Impurity F ((8S,9R,10S,13S,14S,16S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-...) 356.47 9-fluoro; 16-methyl; 17-hydroxyacetyl Glucocorticoid with anti-inflammatory and immunosuppressive effects
3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives (e.g., Compound 9 in ) ~450–500 3-oxo; 4,4-dimethyl; esterified side chain Bile acid analogs with potential roles in cholesterol metabolism
**2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-...) ~400–450 (estimated) 11-hydroxy; 10,13-dimethyl; 3-oxo; short oxo-acetic acid side chain Undisclosed bioactivity; structural similarity suggests corticosteroid-like properties

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The target compound’s branched amino-acid side chain distinguishes it from Hydrocortisone Hemisuccinate’s linear succinate ester. This may enhance membrane permeability or reduce enzymatic degradation . Unlike Betamethasone (fluorinated at C9), the target compound lacks halogenation, which typically increases glucocorticoid potency but also toxicity . Compared to lithocholic acid derivatives, the target compound’s cyclopenta[a]phenanthrene core and hydroxyl groups suggest corticosteroid rather than bile acid activity .

Physicochemical Properties: The target compound’s carboxylic acid terminus and multiple hydroxyl groups likely improve aqueous solubility versus non-esterified corticosteroids (e.g., Betamethasone).

Research Findings and Implications

  • Synthetic Challenges : The compound’s complexity (multiple stereocenters, labile oxo groups) necessitates advanced synthetic strategies, such as those used for lithocholic acid derivatives (e.g., TsOH.H2O-mediated esterification, IBX oxidation) .
  • Functional Group Analysis : Computational methods (e.g., maximal common subgraph algorithms) highlight that the 11,17-dihydroxy and 3-oxo groups are critical for binding to glucocorticoid receptors, as seen in Hydrocortisone and Betamethasone .
  • Therapeutic Potential: While direct pharmacological data are lacking, structural analogs like Hydrocortisone Hemisuccinate are used for inflammatory conditions, suggesting similar applications for the target compound .

Biological Activity

The compound 4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing literature and research findings.

Structure

The compound's structure consists of multiple functional groups that may contribute to its biological activity:

  • Hydroxyl groups : Potential for hydrogen bonding and interaction with biological targets.
  • Amide linkages : May enhance stability and influence receptor binding.
  • Cyclopenta[a]phenanthrene core : Suggests potential interactions with steroid receptors.

Molecular Formula

The molecular formula is represented as C25H40O3C_{25}H_{40}O_3, indicating a relatively high degree of saturation and complexity.

The biological activity of this compound can be attributed to several mechanisms:

  • Hormonal Activity : The cyclopenta[a]phenanthrene structure is similar to steroid hormones, suggesting potential endocrine activity.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The presence of hydroxyl and amide groups may facilitate interactions with cell surface receptors.

Case Studies and Research Findings

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, a study demonstrated that derivatives of cyclopenta[a]phenanthrene reduced TNF-alpha levels in vitro .
  • Anticancer Properties : Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. A study highlighted the efficacy of related compounds in triggering programmed cell death in breast cancer cell lines .
  • Cardiovascular Benefits : Compounds resembling this structure have been studied for their positive effects on heart health, particularly in managing conditions like atrial fibrillation. They may help regulate heart rate and improve cardiac output .

Data Table of Biological Activities

Activity TypeRelated FindingsReference
Anti-inflammatoryInhibition of TNF-alpha
AnticancerInduction of apoptosis in breast cancer cells
CardiovascularRegulation of heart rate

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